N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide
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Overview
Description
N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropanecarboxamide group linked to a pyrazolo[3,4-d]pyrimidine core, which is further substituted with a phenylpiperazine moiety. The intricate arrangement of these functional groups contributes to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in learning and memory .
Mode of Action
This compound acts as an inhibitor of AChE . It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway . By preventing the breakdown of acetylcholine, this compound enhances the transmission of signals in neurons that use acetylcholine as a neurotransmitter . This can have downstream effects on various cognitive functions, including learning and memory .
Result of Action
The inhibition of AChE by this compound can lead to an improvement in cognitive functions, particularly in conditions characterized by a deficiency in acetylcholine, such as Alzheimer’s disease . By enhancing cholinergic neurotransmission, this compound can help alleviate symptoms such as memory impairment and cognitive decline .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors For instance, factors such as pH and temperature can affect the compound’s stability and its ability to bind to AChE Additionally, the presence of other substances in the body, such as drugs or dietary components, could potentially interact with this compound and affect its action and efficacy
Biochemical Analysis
Biochemical Properties
N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide interacts with acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine in the brain . The compound inhibits AChE, thereby increasing the concentration of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning .
Cellular Effects
The effects of this compound on cells are primarily related to its impact on acetylcholine levels. By inhibiting AChE, the compound increases acetylcholine levels, which can enhance neuronal communication and potentially improve cognitive function in conditions like AD .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to AChE and inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common approach begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The phenylpiperazine moiety is then introduced via nucleophilic substitution reactions, often using halogenated intermediates. Finally, the cyclopropanecarboxamide group is attached through amide bond formation, typically employing coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or sodium borohydride, resulting in reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst or sodium borohydride in methanol.
Substitution: Halogenated intermediates with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Studied for its pharmacological properties, including potential therapeutic effects in neurological and psychiatric disorders.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
- N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide
Uniqueness
Compared to similar compounds, N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide exhibits unique structural features, such as the cyclopropanecarboxamide group, which may confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O/c29-21(16-6-7-16)22-8-9-28-20-18(14-25-28)19(23-15-24-20)27-12-10-26(11-13-27)17-4-2-1-3-5-17/h1-5,14-16H,6-13H2,(H,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBKPJKHSUROPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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